Periplocoside N
Overview
Description
Periplocoside N is a pregnane glycoside isolated from the root powder of Periploca sepium Bunge. This compound is known for its insecticidal activities, particularly against the red imported fire ant . It has a molecular formula of C27H44O6 and a molecular weight of 464.63 . This compound is a white powder that is soluble in methanol and dimethylsulfoxide .
Mechanism of Action
Periplocoside N is a pregnane glycoside isolated from the root powder of Periploca sepium, known for its insecticidal activities against the red imported fire ant .
Target of Action
The primary target of this compound is the V-type ATPase A subunit in the midgut epithelium of certain insects, such as Mythimna separata . This protein plays a crucial role in the energy metabolism of the insect, particularly in the process of oxidative phosphorylation .
Mode of Action
This compound interacts with its target, the V-type ATPase A subunit, by binding to it . This binding inhibits the activity of the ATPase in a concentration-dependent manner . The inhibition of this ATPase disrupts the energy metabolism of the insect, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation energy metabolism pathway . By inhibiting the V-type ATPase A subunit, this compound disrupts this pathway, leading to a lack of energy production within the insect .
Pharmacokinetics
Given its insecticidal activity, it can be inferred that it has good bioavailability within the target insects .
Result of Action
The result of this compound’s action is the death of the target insect . This is due to the disruption of the insect’s energy metabolism caused by the inhibition of the V-type ATPase A subunit .
Biochemical Analysis
Cellular Effects
Periplocoside N has significant effects on various types of cells. In insects sensitive to this compound, such as Mythimna separata, it causes destruction of the microvilli, organelles, and cytomembrane in the midgut cells . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It’s speculated that in M. separata, the V-type ATPase A subunit in the midgut epithelium is the putative target binding site of this compound . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound was found to be eliminated slowly in rats, with a half-life of more than 8 hours . The systemic exposure of this compound showed significant differences between genders, with more than 10 times higher area under the concentration–time curve in female rats than in male rats .
Transport and Distribution
Given its insecticidal activity, it’s likely that this compound is transported to and concentrated in the midgut cells of certain insects .
Subcellular Localization
The subcellular localization of this compound is not fully understood. Fluorescence localization studies suggest that this compound binds to the midgut cells of M. separata larvae . This suggests that this compound may be directed to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Periplocoside N involves the extraction from the root powder of Periploca sepium Bunge. The process typically includes the following steps:
Extraction: The root powder is subjected to solvent extraction using methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of large-scale chromatography and advanced purification techniques ensures the high purity of the compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Periplocoside N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated products, while reduction may result in the formation of deoxygenated products .
Scientific Research Applications
Periplocoside N has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of pregnane glycosides and their chemical properties.
Biology: It is used to study the biological activities of glycosides, particularly their insecticidal properties.
Industry: It is used in the formulation of insecticidal products for agricultural and household use.
Comparison with Similar Compounds
Periplocoside N is part of a group of pregnane glycosides isolated from Periploca sepium Bunge. Similar compounds include:
- Periplocoside A
- Periplocoside E
- Periplocoside X
- Periplocoside M
- Periplocoside NW
Compared to these compounds, this compound is unique in its specific insecticidal activity against the red imported fire ant . Each of these compounds has distinct chemical structures and biological activities, making them valuable for different research and industrial applications .
Properties
IUPAC Name |
(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSVACYEBUOKAY-NOQMFQFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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